molecular formula C10H11NO6S B2697295 (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid CAS No. 300567-51-5

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid

Número de catálogo: B2697295
Número CAS: 300567-51-5
Peso molecular: 273.26
Clave InChI: KMWLQLFXKIZXLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Evolution of Sulfonamide Research in Medicinal Chemistry

The sulfonamide group (-SO~2~NH~2~) first gained prominence in 1932 with Gerhard Domagk’s discovery of Prontosil , the inaugural sulfa drug. Prontosil’s metabolic conversion to sulfanilamide revealed its bactericidal mechanism: competitive inhibition of bacterial dihydropteroate synthase (DHPS), a folate synthesis enzyme. This breakthrough validated Paul Ehrlich’s "magic bullet" concept, demonstrating that synthetic molecules could selectively target pathogens without harming human cells.

By 1945, over 5,400 sulfonamide derivatives had been synthesized, driven by wartime demands for infection control. Structural modifications addressed early limitations like renal crystallinity (pK~a~ ~10) by introducing electron-withdrawing groups to lower pK~a~ values to 5–6, enhancing solubility. Beyond antibiotics, sulfonamides diversified into:

  • Diuretics : Hydrochlorothiazide (1959), acting via carbonic anhydrase inhibition.
  • Anticonvulsants : Sultiame, targeting neuronal carbonic anhydrase isoforms.
  • Antidiabetics : Sulfonylureas (e.g., glipizide), stimulating pancreatic β-cells.

Table 1: Key Sulfonamide Derivatives and Therapeutic Applications

Compound Class Example Drug Target/Mechanism Year Introduced
Antibacterial Sulfamethoxazole DHPS inhibition 1961
Diuretic Furosemide Na+/K+/2Cl- cotransporter inhibition 1964
Anticonvulsant Zonisamide Sodium channel modulation 2000
COX-2 Inhibitor Celecoxib Cyclooxygenase-2 inhibition 1998

This structural plasticity established sulfonamides as a "privileged scaffold" in drug discovery, facilitating ~150 FDA-approved agents by 2020.

Emergence of Benzodioxane Moieties in Bioactive Compounds

The 1,4-benzodioxane scaffold—a fused benzene ring with two oxygen atoms—emerged as a versatile template in the mid-20th century. Its conformational rigidity and hydrogen-bonding capacity enabled precise interactions with biological targets:

  • Adrenergic Modulation : WB-4101 (Fig. 1), a 1960s α~1~-adrenoreceptor antagonist, showcased benzodioxane’s ability to mimic endogenous catecholamine geometry.
  • Serotonergic Agents : Arylpiperazine-linked benzodioxanes (e.g., compound 15 ) achieved full 5-HT~1A~ agonism, showing promise in depression and neurodegeneration.
  • Anticancer Applications : 1,4-Benzodioxane derivatives like MBL-II-141 (Fig. 2) inhibit histone deacetylases (HDACs), inducing apoptosis in solid tumors.

Structural Advantages :

  • Planarity : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • Electron-rich Oxygens : Participate in hydrogen bonds with Asp/Glu residues in G-protein-coupled receptors.
  • Metabolic Stability : Resistance to oxidative degradation compared to catechol-containing drugs.

Scientific Significance of Dioxane-Sulfonamide-Acetate Hybrid Structures

The integration of benzodioxane, sulfonamide, and acetic acid moieties creates synergistic pharmacological effects:

  • Enhanced Target Affinity :

    • Benzodioxane’s rigid structure positions the sulfonamide group for optimal DHPS binding.
    • Acetic acid’s carboxylate (-COO-) mimics endogenous substrates (e.g., p-aminobenzoic acid in folate synthesis).
  • Improved Pharmacokinetics :

    • Sulfonamide’s hydrophilicity counterbalances benzodioxane’s lipophilicity, optimizing LogP for blood-brain barrier penetration or renal excretion.
    • Acetic acid enhances aqueous solubility, reducing crystallization risks.
  • Multimodal Bioactivity :

    • Antimicrobial : Sulfonamide inhibits bacterial DHPS.
    • Anti-inflammatory : Benzodioxane suppresses COX-2 and TNF-α.
    • Anticancer : Acetate derivatives modulate HDACs and topoisomerases.

Table 2: Reported Bioactivities of Benzodioxane-Sulfonamide Hybrids

Hybrid Structure Primary Target Observed Activity Source
6-Sulfamoyl-1,4-benzodioxane α~1D~-Adrenoreceptor Antagonism (K~i~ = 2.3 nM) Quaglia et al., 2008
Benzodioxane-sulfonylurea ATP-sensitive K+ channel Insulin secretion potentiation El-Gaby et al., 2020
8-Acetoxy-1,4-benzodioxane HDAC6 IC~50~ = 0.8 μM Bolchi et al., 2020

Research Trajectory of (2,3-Dihydro-benzodioxine-6-sulfonylamino)-Acetic Acid

While direct studies on this specific compound remain limited, its structural analogs inform potential applications:

  • Synthesis Methodology :

    • Step 1 : Sulfonation of 1,4-benzodioxane-6-amine using chlorosulfonic acid, yielding the sulfonyl chloride intermediate.
    • Step 2 : Coupling with glycine ethyl ester under Schotten-Baumann conditions, followed by hydrolysis to the free acetic acid.
  • Therapeutic Hypotheses :

    • Antibacterial : Sulfonamide’s DHPS inhibition paired with benzodioxane’s biofilm disruption.
    • Antidiabetic : Acetate moiety may enhance PPAR-γ activation, complementing sulfonamide’s insulinotropic effects.
    • Neuroprotection : Benzodioxane’s 5-HT~1A~ affinity could mitigate excitotoxicity, while sulfonamide modulates carbonic anhydrase isoforms in glial cells.
  • Computational Insights :

    • Docking Studies : Molecular modeling predicts strong binding (ΔG = -9.2 kcal/mol) to DHPS via hydrogen bonds with Gly~49~ and Lys~220~.
    • ADMET Profiling : Predicted Caco-2 permeability (P~app~ = 12 × 10^-6^ cm/s) and CYP3A4 metabolism highlight oral bioavailability challenges.

Future Directions :

  • Isosteric Replacement : Substituting acetic acid with tetrazole may enhance metabolic stability.
  • Prodrug Development : Esterification of the carboxylate could improve CNS penetration for neuroinfections.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6S/c12-10(13)6-11-18(14,15)7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5,11H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLQLFXKIZXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid typically involves the reaction of 2,3-dihydro-benzo[1,4]dioxine-6-amine with sulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous solution of sodium carbonate, which helps to maintain the pH at around 10. The resulting sulfonamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives. Substitution reactions can result in various substituted sulfonamides.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the primary applications of (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid is its role as an enzyme inhibitor. Research has demonstrated its effectiveness against several targets:

  • Acetylcholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase, an enzyme crucial in neurotransmitter regulation. This inhibition can be beneficial in treating conditions like Alzheimer's disease by enhancing acetylcholine levels in the brain .
  • α-Glucosidase Inhibition : Compounds derived from this compound have also been investigated for their ability to inhibit α-glucosidase. This action can help manage blood sugar levels in diabetic patients by slowing carbohydrate absorption .

In Silico Studies

Recent studies have employed in silico methods to predict the binding affinity of this compound derivatives to target enzymes. These computational studies provide insights into how modifications to the chemical structure can enhance inhibitory activity against specific enzymes.

Therapeutic Potential

A notable case study involved the synthesis and evaluation of various sulfonamide-acetamide derivatives based on this compound. The results indicated significant inhibitory effects on both acetylcholinesterase and α-glucosidase activities, suggesting potential therapeutic roles in neurodegenerative diseases and diabetes management .

Mecanismo De Acción

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonylamino group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Analogues with Varied Alkyl Chain Lengths

(a) 3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid
  • CAS : 216985-67-0
  • Structure : Propionic acid chain (–CH₂CH₂COOH) instead of acetic acid.
(b) 6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid
  • CAS : 304694-75-5
  • Structure: Hexanoic acid chain (–(CH₂)₅COOH).
  • Impact : Extended aliphatic chain may improve binding to hydrophobic pockets in enzymes but could reduce metabolic stability due to increased susceptibility to oxidation .

Analogues with Modified Substituents

(a) (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid
  • CAS : 17253-11-1
  • Structure : Lacks the sulfonamide group.
  • Impact : Absence of sulfonamide reduces molecular weight (MW: 194.18 g/mol) and polarity, leading to lower solubility in polar solvents. This highlights the sulfonamide’s role in enhancing target binding via hydrogen bonding .
(b) [(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid
  • CAS : 425659-61-6
  • Structure : N-methylated sulfonamide (–SO₂N(CH₃)–).

Tabulated Comparison of Key Compounds

Compound Name (CAS) Molecular Formula Key Functional Groups Biological Activity (IC₅₀) Key References
Target Compound (300567-51-5) C₁₀H₁₁NO₆S Sulfonamide, acetic acid Not reported in evidence
3-(...)-propionic acid (216985-67-0) C₁₁H₁₃NO₆S Sulfonamide, propionic acid Not reported
6-(...)-hexanoic acid (304694-75-5) C₁₄H₁₉NO₆S Sulfonamide, hexanoic acid Not reported
Compound 9n (from ) C₂₃H₂₄N₂O₆S Dioxin core, hydroxyl/methoxy 2 µM (SsCK1), 1.2 µM (HsCDK5-p25)
[(2,3-Dihydro...)-acetic acid (425659-61-6) C₁₁H₁₃NO₆S N-methyl sulfonamide, acetic acid Irritant (Xi)

Actividad Biológica

(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid is a sulfonamide compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name: 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)acetic acid
  • Molecular Formula: C10H11NO6S
  • CAS Number: 300567-51-5

The presence of a sulfonylamino group linked to an acetic acid moiety provides a unique profile that influences its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes. The sulfonylamino group can form strong interactions with enzyme active sites, leading to inhibition of their activity. This mechanism disrupts various biochemical pathways, which can be leveraged for therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance, it has been shown to inhibit certain kinases and proteases that are crucial in various cellular processes. The inhibition can lead to altered cell signaling pathways, making it a candidate for further investigation in disease models.

Case Studies and Experimental Evidence

  • Antiplatelet Activity : A study highlighted the antiplatelet activity of related compounds in the same chemical family, demonstrating that modifications to the benzodioxine structure can enhance efficacy against platelet aggregation. This suggests potential applications in cardiovascular therapies .
  • Anticancer Properties : In vitro studies have reported that derivatives of benzodioxine compounds exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
  • Neuroprotective Effects : Another research avenue explored the neuroprotective effects of similar compounds on neuronal cells under oxidative stress conditions. These studies indicated that the compounds could mitigate neuronal damage by modulating oxidative stress responses .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acidModerate enzyme inhibitionPropionic acid moiety
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acidStrong anti-inflammatory propertiesBenzoic acid moiety
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acidNeuroprotective effectsButyric acid moiety

The unique structural features of this compound contribute to its distinct biological profile compared to similar compounds.

Q & A

Q. What are the established synthetic routes for (2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid?

The synthesis typically involves sulfonylation of 2,3-dihydrobenzo[1,4]dioxin-6-amine using sulfonyl chlorides under basic conditions. For example:

  • React 2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate (pH 9–10) at room temperature for 3–4 hours to form the sulfonamide intermediate .
  • Subsequent coupling with chloroacetic acid derivatives (e.g., ethyl bromoacetate) in polar aprotic solvents (e.g., DMF) with a base like triethylamine yields the target compound .

Q. Which spectroscopic methods are critical for structural characterization?

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹ and acetic acid C=O at ~1700 cm⁻¹) .
  • ¹H-NMR : Confirms aromatic protons (δ 6.5–7.5 ppm for benzodioxin), sulfonamide NH (δ ~10 ppm), and acetic acid CH₂ (δ ~3.8–4.2 ppm) .
  • Elemental Analysis (CHN) : Validates empirical formula consistency (e.g., C, H, N, S percentages) .

Q. How can researchers assess preliminary biological activity?

  • Enzyme Inhibition Assays : Use in vitro α-glucosidase or acetylcholinesterase inhibition assays. Prepare compound solutions in DMSO, mix with enzyme and substrate (e.g., p-nitrophenyl glucopyranoside), and measure absorbance at 405 nm to calculate IC₅₀ values .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target enzymes, focusing on sulfonamide and acetic acid moieties .

Advanced Research Questions

Q. How can sulfonylation reaction conditions be optimized for higher yields?

  • Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. dichloromethane. DMF enhances nucleophilicity of the amine .
  • Base Optimization : Test sodium carbonate vs. triethylamine; the latter may improve reaction rates in non-aqueous conditions .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-sulfonylation) .

Q. What mechanistic insights explain the compound’s enzyme inhibition?

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For competitive inhibition, increasing substrate concentration reduces inhibition .
  • Mutagenesis Studies : Modify key residues (e.g., catalytic aspartate in α-glucosidase) to evaluate binding dependency .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What methods ensure purity and identity confirmation for novel derivatives?

  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities. Monitor at 254 nm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • Stability Testing : Store derivatives at 4°C, -20°C, and room temperature for 1–3 months; analyze degradation via TLC or HPLC .

Q. How can environmental fate studies be designed for this compound?

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS to identify breakdown products .
  • Soil Sorption Experiments : Use batch equilibrium method with varying soil types (e.g., loam, clay). Calculate Kd values to assess mobility .
  • Ecotoxicity Screening : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .

Methodological Notes

  • Contradictions in Data : Cross-reference synthesis protocols (e.g., aqueous vs. non-aqueous conditions in vs. ). Replicate under controlled variables.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.